Methyl 4-oxopyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-oxopyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H10ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxopyrrolidine-3-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxopyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxopyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-oxopyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate hydrochloride: Similar in structure but with a six-membered ring.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Variants with different substituents on the pyrrolidine ring.
Uniqueness
Methyl 4-oxopyrrolidine-3-carboxylate hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H10ClNO3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
methyl 4-oxopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H9NO3.ClH/c1-10-6(9)4-2-7-3-5(4)8;/h4,7H,2-3H2,1H3;1H |
InChI Key |
QZWREPPCEHOCBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1=O.Cl |
Origin of Product |
United States |
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